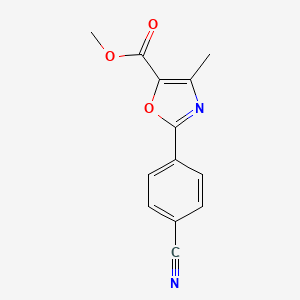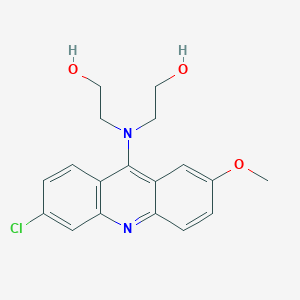![molecular formula C11H8Cl2N2O2 B12914723 6-[(3,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one CAS No. 87426-05-9](/img/structure/B12914723.png)
6-[(3,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(3,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique chemical structure and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one typically involves the reaction of 3,4-dichlorobenzyl alcohol with pyridazinone derivatives under specific conditions. One common method includes the use of mucochloric acid and benzene as starting materials, followed by a series of reactions to introduce the pyridazinone ring and the dichlorophenyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
6-[(3,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s activity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyridazinone compounds.
Aplicaciones Científicas De Investigación
Chemistry: As a versatile building block for the synthesis of more complex molecules.
Biology: For its potential antimicrobial and antifungal activities.
Medicine: Investigated for its potential as an anti-inflammatory, anticancer, and antihypertensive agent.
Industry: Used in the development of agrochemicals and other industrial applications.
Mecanismo De Acción
The mechanism of action of 6-[(3,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological activities. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Zardaverine: An anti-platelet agent with a similar pyridazinone structure.
Emorfazone: An anti-inflammatory agent.
Pyridaben: A herbicide with a pyridazinone core.
Norflurazon: Another herbicide with a pyridazinone structure.
Uniqueness
What sets 6-[(3,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one apart from these similar compounds is its specific substitution pattern and the presence of the dichlorophenyl group. This unique structure may confer distinct biological activities and make it a valuable compound for further research and development.
Propiedades
Número CAS |
87426-05-9 |
|---|---|
Fórmula molecular |
C11H8Cl2N2O2 |
Peso molecular |
271.10 g/mol |
Nombre IUPAC |
3-[(3,4-dichlorophenyl)methoxy]-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H8Cl2N2O2/c12-8-2-1-7(5-9(8)13)6-17-11-4-3-10(16)14-15-11/h1-5H,6H2,(H,14,16) |
Clave InChI |
SHSLZLVVBHDDRC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1COC2=NNC(=O)C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


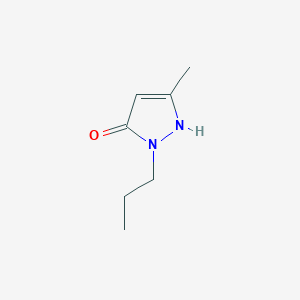

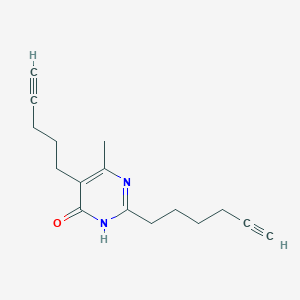
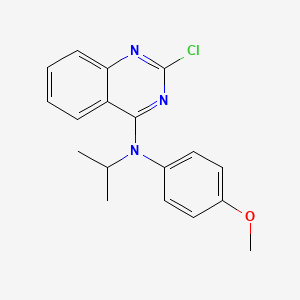


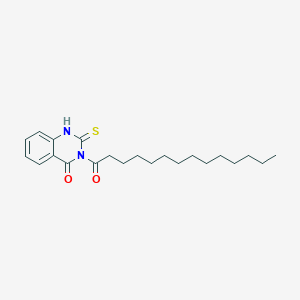
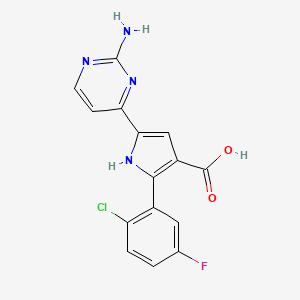
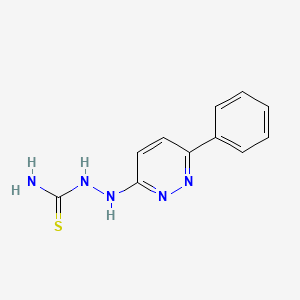
![Adenosine, 5'-O-[(4-methoxyphenyl)diphenylmethyl]-](/img/structure/B12914699.png)
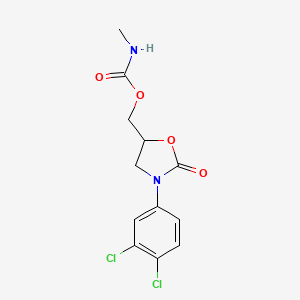
![4-({2-[2,2-Di(1h-indol-3-yl)ethyl]phenyl}amino)-2-methylidene-4-oxobutanoic acid](/img/structure/B12914704.png)
